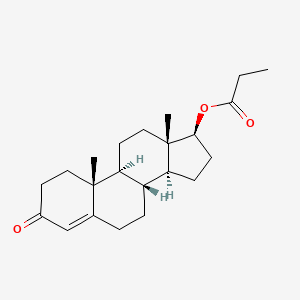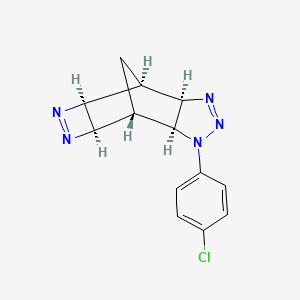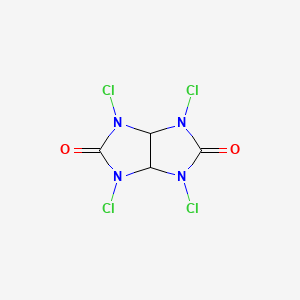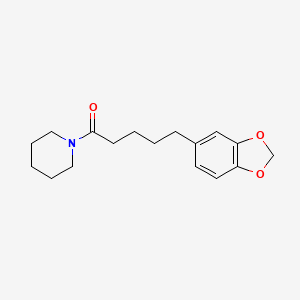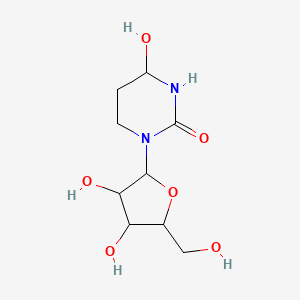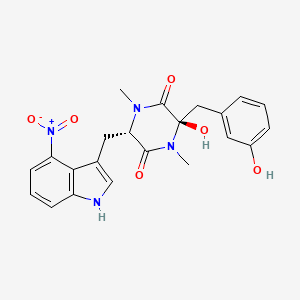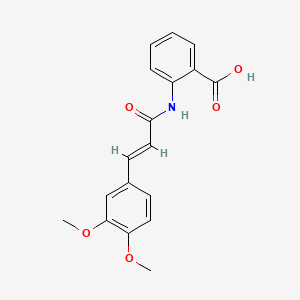
氨甲环酸
描述
Tranilast is an antiallergic drug developed by Kissei Pharmaceuticals . It was approved in Japan and South Korea in 1982 for the management of bronchial asthma . Indications for keloid and hypertrophic scar were added in 1993 . It has been used for the treatment of allergic disorders such as asthma, allergic rhinitis, and atopic dermatitis .
Synthesis Analysis
Tranilast and its analogs were synthesized from anthranilic acid derivatives, Meldrum’s acid, and benzaldehydes based on the Knoevenagel-Doebner reaction . The compounds were evaluated for in vitro cytotoxicity activity by MTT assay and docked into the TGFβ1 target using AutoDockTools–1.5.6 .
Molecular Structure Analysis
Tranilast is a small molecule with a chemical formula of C18H17NO5 . Its average weight is 327.3313 and its monoisotopic weight is 327.110672659 .
Physical And Chemical Properties Analysis
Tranilast is a small molecule with a chemical formula of C18H17NO5 . Its average weight is 327.3313 and its monoisotopic weight is 327.110672659 .
科学研究应用
Treatment of Fibroids
Tranilast has been found to slow the growth of fibroid cells in culture. It is being studied for its potential to reduce fibroids in animal models, which could lead to applications in treating this condition in humans .
Cancer Therapy Enhancement
Research indicates that Tranilast can reduce mechanical stresses and interstitial fluid pressure in tumors, improving drug perfusion. It enhances the efficacy of chemotherapy drugs like doxorubicin, Abraxane, and Doxil by suppressing TGFβ signaling and extracellular matrix components .
Anti-Allergic Properties
Tranilast is approved in Japan and the Republic of Korea for its anti-allergic properties, particularly for the treatment of asthma and keloid and hypertrophic scars. Its anti-inflammatory effects are being explored for broader therapeutic applications .
Heart Failure Management
A study has shown that Tranilast may have beneficial effects on patients with advanced heart failure, particularly in those with muscular dystrophy. It acts as a TRPV2 inhibitor and has been observed to reduce brain natriuretic peptide (BNP) levels, indicating its potential in heart failure management .
TRPV2 Channel Modulation
Tranilast is being researched for its role as a modulator of the TRPV2 channel, which is a cellular sensor for heat, stretch, osmosis, and various chemical stimuli. This could have implications for conditions associated with calcium influx and downstream signaling cascades .
作用机制
Target of Action
Tranilast primarily targets the NLRP3 inflammasome and Hematopoietic prostaglandin D synthase . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response, and its dysregulation can lead to uncontrolled inflammation and a variety of human diseases . Hematopoietic prostaglandin D synthase is involved in the production of prostaglandin D2, a mediator of allergic and asthmatic responses .
Mode of Action
Tranilast works by inhibiting the release of histamine from mast cells . It has been found to inhibit the proliferation of fibroblasts . Tranilast directly binds to the NACHT domain of NLRP3 and suppresses the assembly of the NLRP3 inflammasome by blocking NLRP3 oligomerization . This results in the inhibition of the release of many cytokines in various cell types .
Biochemical Pathways
Tranilast affects the pathways related to inflammation and fibrosis. It inhibits the release of chemical mediators from mast cells, thereby suppressing hypersensitivity reactions . It also disrupts fibronectin assembly and reduces collagen fiber density , which are key components of the extracellular matrix and play a significant role in tissue fibrosis.
Pharmacokinetics
It’s known that tranilast is administered orally . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Tranilast.
Result of Action
Tranilast has been shown to have anti-inflammatory and antiproliferative effects. It reduces cell proliferation and induces apoptosis in fibroid tumors . It also inhibits extracellular matrix (ECM) deposition, leading to a reduction in tumor weight . At the molecular level, Tranilast inhibits mRNA and protein expression of fibronectin, COL3A1, CCND1, E2F1, and TGF-β3 .
Action Environment
The efficacy and stability of Tranilast can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors in the tumor microenvironment can affect the drug’s action . .
安全和危害
Tranilast is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn while handling Tranilast . It is also advised to ensure adequate ventilation and remove all sources of ignition .
未来方向
属性
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tranilast | |
CAS RN |
53902-12-8 | |
| Record name | Tranilast [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tranilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tranilast | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of tranilast?
A1: While the exact mechanisms are still being elucidated, tranilast appears to exert its effects through multiple pathways. Research suggests that tranilast inhibits the release of various cytokines and growth factors, including transforming growth factor-beta (TGF-β) [, , , ], a key mediator of fibrosis and tumor progression. It has also been shown to inhibit the activation of mast cells [, , ], which play a role in allergic reactions and inflammatory responses. Additionally, tranilast has been identified as an aryl hydrocarbon receptor (AHR) agonist []. AHR activation by tranilast has been linked to the inhibition of breast cancer stem-like cells [].
Q2: How does tranilast affect TGF-β signaling?
A2: Tranilast has been shown to downregulate TGF-β1 expression and signaling in various cell types, including fibroblasts [, , , ] and retinal pigment epithelial cells []. This inhibitory effect on TGF-β signaling contributes to its antifibrotic and antitumor activities.
Q3: What is the role of tranilast in epithelial-mesenchymal transition (EMT)?
A3: Tranilast has been found to inhibit TGF-β-induced EMT in various cell types, including renal tubular epithelial cells [] and alveolar epithelial cells []. EMT is a process implicated in fibrosis and cancer metastasis, and tranilast's ability to modulate this process highlights its potential therapeutic value.
Q4: How does tranilast impact inflammatory responses?
A4: Tranilast exhibits anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNFα [, , ]. It also inhibits mast cell degranulation [, , ], further contributing to its anti-inflammatory properties.
Q5: What is the molecular formula and weight of tranilast?
A5: The molecular formula of tranilast is C19H17NO5, and its molecular weight is 343.34 g/mol.
Q6: What in vitro models have been used to study tranilast's effects?
A6: A variety of in vitro models have been employed, including human lens epithelial cells [], human monocyte cultures [], vascular smooth muscle cells [, ], human glioblastoma multiforme cell lines [], human breast cancer cell lines [, ], bovine retinal pigment epithelial cells [], leiomyoma smooth muscle cells [], and corneal fibroblasts []. These studies have demonstrated tranilast's inhibitory effects on cell proliferation, collagen synthesis, and cytokine production.
Q7: What in vivo models have been used to investigate tranilast's therapeutic potential?
A7: Animal models have been employed to assess tranilast's efficacy in various conditions. Studies have investigated its effects on:
- Cardiac fibrosis: Attenuation of left ventricular fibrosis in rats with renovascular hypertension [].
- Posterior capsular opacity: Prevention of posterior capsular opacity in rabbit models [].
- Acute myeloid leukemia: Inhibition of FLT3 activity and cell proliferation in cell lines expressing wild-type and mutated FLT3 [].
- Aristolochic acid nephropathy: Renoprotective effects in rats, potentially through modulation of HGF, BMP-7, and Smad6 expression [, , ].
- Diabetic nephropathy: Reduction of albuminuria and glomerular hyperfiltration in streptozotocin-induced diabetic rats [].
- Atherosclerosis: Suppression of atheromatous plaque formation in Watanabe heritable hyperlipidemic rabbits [].
- Cerebral ischemia-reperfusion injury: Attenuation of injury in rats, potentially through modulation of inflammatory responses and PPAR expression [].
- Pulmonary fibrosis: Attenuation of bleomycin-induced lung fibrosis in mice [, ].
- Uterine fibroids: Inhibition of tumor growth in a mouse xenograft model [].
Q8: Have there been any clinical trials investigating tranilast's efficacy in humans?
A8: Yes, clinical trials have investigated tranilast for various conditions:
- Restenosis after angioplasty: Significant reduction in restenosis rates after percutaneous transluminal coronary angioplasty (PTCA) [, ].
- Allergic rhinitis: Favorable safety and efficacy profile compared to another anti-allergic agent [].
- Hypertrophic scars and keloids: Demonstrated efficacy in reducing scar formation [, , ].
- Hormone-refractory prostate cancer: Potential therapeutic benefit through inhibition of cancer cell proliferation and suppression of TGF-β1-associated osteoblastic changes [].
Q9: What are the known side effects of tranilast?
A9: While generally well-tolerated, tranilast may cause side effects such as gastrointestinal upset, liver function abnormalities [, ], and skin reactions.
Q10: Have there been any studies exploring targeted delivery strategies for tranilast?
A10: Yes, researchers have explored tranilast delivery systems, including tranilast microspheres for preventing posterior capsular opacity [] and UV-cross-linked hyaluronic acid gels for sustained drug release after trabeculectomy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





